4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline
Overview
Description
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline is an organic compound with the molecular formula C22H16N2. It is a derivative of aniline, characterized by the presence of two phenyl groups connected by an ethyne (acetylene) linkage. This compound is primarily used in scientific research and has various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline typically involves the coupling of 4-iodoaniline with 1,4-diethynylbenzene. This reaction is often catalyzed by palladium complexes under inert conditions. The reaction proceeds through a Sonogashira coupling mechanism, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of conductive polymers and organic semiconductors.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline involves its interaction with various molecular targets. The ethyne linkage and phenyl groups allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde: Similar structure but with aldehyde groups instead of amines.
4,4’-(1,3-Phenylenedioxy)dianiline: Contains ether linkages instead of ethyne.
4,4’-Diaminotolan: Another derivative with a similar backbone but different functional groups.
Uniqueness: 4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its electronic properties, making it suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
4-[2-[4-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFORWZSTYTLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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